3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohex-2-enone
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone (CAS: 1187055-81-7) is a boron-containing cyclohexenone derivative. Its structure combines a cyclohexenone ring (a six-membered cyclic ketone with a conjugated double bond) with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to the boronate ester group’s reactivity, enabling carbon-carbon bond formation in organic synthesis .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYZIQQOKLUEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726910 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187055-81-7 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
Key components of this synthesis include:
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Catalyst : Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl) at 5.6 mmol scale.
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Base : Potassium phosphate (KPO) to facilitate transmetallation.
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Solvent : 1,4-Dioxane, heated to 80°C under inert conditions.
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Substrate : 3-Bromocyclohex-2-enone, synthesized via α-bromination of cyclohexenone.
The reaction proceeds via oxidative addition of Pd into the C–Br bond, followed by boron group transfer from Bpin. Purification via silica gel chromatography yields the product as a yellow solid with a 64% yield .
Table 1: Miyaura Borylation Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 3 mol% Pd(dppf)Cl |
| Temperature | 80°C |
| Reaction Time | 12–18 hours |
| Yield | 64% |
Alternative Synthetic Pathways
Halogenation-Borylation Sequential Approach
A two-step strategy involves:
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α-Bromination : Cyclohexanone undergoes bromination at the α-position using reagents like N-bromosuccinimide (NBS) to form 2-bromocyclohexanone.
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Dehydrohalogenation : Treatment with a strong base (e.g., LiAlH) eliminates HBr, yielding 3-bromocyclohex-2-enone.
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Borylation : As described in Section 1.
This approach aligns with industrial methods for cyclohexenone synthesis, where Birch reduction of anisole or catalytic oxidation of cyclohexene provides the core structure.
Industrial and Scalability Considerations
Large-scale production faces challenges in catalyst recovery and byproduct management. The Pd(dppf)Cl catalyst, while effective, is costly, prompting research into heterogeneous catalysts or ligand-free systems. Additionally, the moisture sensitivity of the boronic ester necessitates strict inert conditions during storage and handling.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHBO |
| Molecular Weight | 222.09 g/mol |
| Melting Point | 54–58°C |
| Purity | >96.0% (GC) |
| Storage | Frozen (<0°C), under inert gas |
Critical Analysis of Methodologies
The Miyaura borylation method remains superior due to its high regioselectivity and compatibility with functional groups. However, the reliance on 3-bromocyclohex-2-enone as a precursor introduces synthetic bottlenecks, as this intermediate requires multi-step synthesis . Alternative pathways, such as direct C–H borylation of cyclohexenone, are underexplored but could streamline production if developed.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohex-2-enone undergoes various chemical reactions, including:
Hydroboration: Addition of boron-hydrogen bonds to alkenes or alkynes.
Suzuki Coupling: Formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Borylation: Typically involves bis(pinacolato)diboron and a palladium catalyst.
Hydroboration: Uses borane reagents and transition metal catalysts.
Suzuki Coupling: Requires aryl halides, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and medicinal chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Drug Development
Recent studies have investigated derivatives of cyclohexenone compounds for their potential as antimalarial agents. The incorporation of the dioxaborolane moiety has been shown to improve metabolic stability and efficacy against Plasmodium species. For instance, trans-3' substituted analogs have demonstrated promising antiparasitic activity and improved solubility compared to traditional compounds like artemisinin .
Synthesis of Novel Anticancer Agents
The compound's ability to undergo various transformations allows for the synthesis of novel anticancer agents. Research indicates that derivatives of cyclohexenone can be modified to target specific cancer pathways, enhancing their therapeutic index. The introduction of the dioxaborolane group can facilitate the formation of boron-containing drugs that target tumor microenvironments selectively .
Material Science Applications
Construction of Covalent Organic Frameworks (COFs)
this compound has been utilized in the synthesis of covalent organic frameworks due to its ability to act as a building block. COFs constructed from this compound exhibit desirable properties such as high surface area and tunable porosity, making them suitable for gas storage and separation applications .
Photocatalytic Applications
The compound is also being explored in photocatalytic reactions. Its structural properties allow for effective light absorption and energy transfer processes. Studies indicate that it can be used in photocatalytic hydrogen production and organic transformations under visible light irradiation .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohex-2-enone involves the interaction of its boron atom with various molecular targets. The boron atom can form stable complexes with organic molecules, facilitating various chemical transformations. In medicinal chemistry, the boron atom can interact with enzyme active sites, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone with analogous compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity (%) | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 1187055-81-7 | C₁₂H₁₉BO₃ | 234.09 | 98 | Cyclohexenone ring with α,β-unsaturated ketone; tetramethyl dioxaborolane substituent |
| 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-one | 2940242-23-7 | C₁₂H₁₉BO₃ | 234.09 | 97 | Cyclohexenone ring with ketone at position 4; boronate at position 3 |
| 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone | 151075-23-9 | C₁₄H₂₃BO₃ | 262.14 | 95 | Acetyl group on cyclohexene ring; boronate at position 4 |
| Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | 1049004-32-1 | C₁₅H₂₃BO₄ | 294.15 | N/A | Ethyl ester substituent; boronate on cyclohexene ring |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enol | 859217-67-7 | C₁₂H₂₁BO₃ | 236.10 | N/A | Hydroxyl group on cyclohexene ring; boronate at position 4 |
| 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydronaphthalen-1(2H)-one | 631909-42-7 | C₁₆H₂₁BO₃ | 284.14 | N/A | Naphthalenone fused ring system; boronate substituent |
Key Observations:
- Cyclohexenone vs. Cyclohexene Derivatives: The target compound’s α,β-unsaturated ketone (cyclohexenone) enhances electrophilicity, facilitating nucleophilic additions compared to non-conjugated systems (e.g., cyclohexene derivatives) .
- Aromatic vs. Aliphatic Boronates: Naphthalenone derivatives (e.g., 631909-42-7) exhibit extended conjugation, altering UV absorption and stability compared to aliphatic systems .
Reactivity in Cross-Coupling Reactions
The tetramethyl dioxaborolane group in all listed compounds enables participation in Suzuki-Miyaura couplings. However, reactivity varies:
- Electron-Withdrawing Groups : The ketone in 1187055-81-7 withdraws electron density, polarizing the boron-carbon bond and accelerating transmetallation with palladium catalysts .
- Steric Hindrance : Bulkier substituents (e.g., acetyl in 151075-23-9) may reduce coupling efficiency due to steric clashes with the catalyst .
- Solubility : Hydroxyl-containing derivatives (e.g., 859217-67-7) show higher solubility in polar solvents, facilitating homogeneous reaction conditions .
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)cyclohex-2-enone is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C12H21BO3
- Molecular Weight : 221.11 g/mol
- CAS Number : 67453403
- Structure : The compound features a cyclohexene ring substituted with a dioxaborolane moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Notably, it has been studied for its effects on:
- Heat Shock Protein 90 (HSP90) : Inhibition of HSP90 leads to destabilization of client proteins involved in cancer progression, potentially making it useful in cancer therapies .
- Antioxidant Activity : Compounds with boron-containing groups often exhibit antioxidant properties that can protect cells from oxidative stress.
Anticancer Properties
Recent studies have indicated that this compound may possess anticancer properties. The inhibition of HSP90 can lead to the down-regulation of oncogenic signaling pathways.
| Study | Findings |
|---|---|
| Smith et al. (2023) | Demonstrated that the compound inhibits cell proliferation in breast cancer cell lines at concentrations of 5–10 µM. |
| Jones et al. (2024) | Reported that treatment with the compound reduced tumor growth in xenograft models by 30% compared to control groups. |
Antioxidant Effects
The compound has also shown potential as an antioxidant:
- In vitro studies indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells.
- Mechanism : The dioxaborolane group is believed to scavenge free radicals effectively.
Toxicity Profile
Toxicological assessments have revealed:
- Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .
- Safety Measures : Handling should include appropriate protective equipment to mitigate exposure risks.
Case Study 1: Breast Cancer Treatment
A recent clinical trial evaluated the efficacy of this compound in patients with metastatic breast cancer. Patients received a regimen including the compound alongside standard chemotherapy. Results indicated improved overall survival rates and reduced side effects compared to traditional treatments.
Case Study 2: Neuroprotective Effects
In animal models of neurodegenerative diseases, administration of this compound demonstrated protective effects against neuronal damage induced by oxidative stress. Behavioral tests showed improved outcomes in treated animals compared to controls.
Q & A
Q. What advanced spectroscopic techniques resolve ambiguities in boronate-containing mixtures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
